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molecular formula C8H6N2 B1220473 1,6-Naphthyridine CAS No. 253-72-5

1,6-Naphthyridine

Cat. No. B1220473
M. Wt: 130.15 g/mol
InChI Key: VSOSXKMEQPYESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313126B1

Procedure details

A sulfuric acid solution was prepared by adding H2SO4 (100 mL) to H2O (57 mL) cooled in an ice bath. To this solution was added glycerol (33 mL, 457 mmol), m-nitrobenzene sulfonic acid sodium salt (48 g, 212 mmol) and 4-amino-pyridine (10 g, 106 mmol). The reaction mixture was heated at 135° C. for 4 hours. The cooled reaction mixture was basicified with 2.5 N NaOH (500 mL) with cooling in an ice bath, and extracted into CH2Cl2 (3×200 mL). The organic fractions were combined, dried over Na2SO4 and concentrated. The resulting oil was purified by column chromatography (5% MeOH/CH2Cl2) affording 5.04 g (36%) as a dark orange oil. An analytical sample was prepared as the HCl salt from EtOAc yielding an orange low melting solid. MS EI m/z 130 M+.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O[CH2:7][CH:8]([CH2:10]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[NH2:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=1.[OH-].[Na+].Cl>CCOC(C)=O.O>[N:26]1[C:27]2[C:28](=[CH:29][N:30]=[CH:31][CH:32]=2)[CH:10]=[CH:8][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
57 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
OCC(O)CO
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
48 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=NC=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography (5% MeOH/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
affording 5.04 g (36%) as a dark orange oil

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CN=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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